molecular formula C11H15NO4S B7825542 Methyl 4-[(ethylsulfamoyl)methyl]benzoate

Methyl 4-[(ethylsulfamoyl)methyl]benzoate

Cat. No.: B7825542
M. Wt: 257.31 g/mol
InChI Key: WDTMRUCNYNDJIO-UHFFFAOYSA-N
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Description

Methyl 4-[(ethylsulfamoyl)methyl]benzoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and an ethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(ethylsulfamoyl)methyl]benzoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methylbenzoic acid and ethylamine.

  • Esterification: The carboxylic acid group of 4-methylbenzoic acid is converted to an ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Sulfamoylation: The resulting methyl 4-methylbenzoate is then treated with ethylamine and sulfuryl chloride to introduce the ethylsulfamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale esterification and sulfamoylation processes to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(ethylsulfamoyl)methyl]benzoate can undergo various chemical reactions, including:

  • Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

  • Reduction: The ethylsulfamoyl group can be reduced to form an ethylamine derivative.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for halogenation.

Major Products Formed:

  • Oxidation: 4-Methylbenzoic acid.

  • Reduction: Ethylamine derivative.

  • Substitution: Nitrobenzoate or halobenzoate derivatives.

Scientific Research Applications

Chemistry: Methyl 4-[(ethylsulfamoyl)methyl]benzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It can be employed in biochemical studies to understand the effects of sulfamoyl groups on biological molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-[(ethylsulfamoyl)methyl]benzoate exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a bioactive moiety, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-(methylsulfamoyl)benzoate: Similar structure but lacks the ethyl group.

  • Methyl 4-(ethylaminomethyl)benzoate: Similar ester group but different substituent on the benzene ring.

Uniqueness: Methyl 4-[(ethylsulfamoyl)methyl]benzoate is unique due to its specific combination of the ethylsulfamoyl group and the methylbenzoate moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-(ethylsulfamoylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-12-17(14,15)8-9-4-6-10(7-5-9)11(13)16-2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTMRUCNYNDJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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